molecular formula C18H22NOP B12891616 Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- CAS No. 200411-28-5

Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)-

Cat. No.: B12891616
CAS No.: 200411-28-5
M. Wt: 299.3 g/mol
InChI Key: IRQIEPINDRBONN-VTBWFHPJSA-N
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Description

Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- is a chiral aziridine derivative featuring a diphenylphosphinyl group at the nitrogen atom and a butyl substituent at the C2 position of the strained three-membered aziridine ring. The (2R)-configuration imparts stereochemical specificity, which is critical for its biological activity and synthetic utility. This compound belongs to the class of organophosphorus aziridines, where the diphenylphosphinyl group enhances stability and modulates reactivity during ring-opening reactions . Its structural complexity and stereochemical precision make it a valuable intermediate in asymmetric synthesis and a candidate for biomedical applications, particularly in anticancer drug development .

Properties

CAS No.

200411-28-5

Molecular Formula

C18H22NOP

Molecular Weight

299.3 g/mol

IUPAC Name

(2R)-2-butyl-1-diphenylphosphorylaziridine

InChI

InChI=1S/C18H22NOP/c1-2-3-10-16-15-19(16)21(20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,16H,2-3,10,15H2,1H3/t16-,19?/m1/s1

InChI Key

IRQIEPINDRBONN-VTBWFHPJSA-N

Isomeric SMILES

CCCC[C@@H]1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCC1CN1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Asymmetric Aza-Darzens Reaction

One advanced method for synthesizing chiral aziridines with phosphinyl substituents is the asymmetric aza-Darzens reaction. This involves the reaction of chiral enolates with imines or aziridine precursors to form aziridine rings with high enantioselectivity.

  • Mechanism:

    • Formation of a chiral enolate intermediate.
    • Nucleophilic addition to an imine or α-haloamide.
    • Intramolecular cyclization to form the aziridine ring.
  • Outcome:

    • High stereoselectivity (>98% enantiomeric excess).
    • Efficient incorporation of the diphenylphosphinyl group.

This method is favored for its ability to produce enantiomerically pure aziridines suitable for catalytic applications.

Gabriel-Cromwell Reaction Adaptation

The Gabriel-Cromwell reaction, traditionally used for aziridine synthesis, has been adapted for phosphinyl aziridines by employing bromoacryl derivatives and nucleophilic amines.

  • Procedure:

    • Synthesis of bromocarboxylate intermediates via Wittig olefination.
    • Treatment with benzylamine or diphenylphosphine oxide derivatives.
    • Cyclization to form the aziridine ring with phosphinyl substitution.
  • Advantages:

    • Control over trans- or cis-aziridine geometry.
    • Applicability to glucose-derived substrates for chiral induction.

This method provides a route to aziridines with defined stereochemistry and functional group diversity.

Intramolecular Nucleophilic Displacement

Another approach involves intramolecular nucleophilic displacement reactions starting from azido alcohol derivatives or mesylates.

  • Example:

    • Treatment of 2-azidocyclohexenyl methanesulfonate with triphenylphosphine and triethylamine in THF.
    • Simultaneous reduction of the azido group and intramolecular nucleophilic substitution to form the aziridine ring.
    • This method can invert stereochemistry at the aziridine center, allowing access to both (R) and (S) isomers.
  • Yield:

    • High yields reported (e.g., 88% in Tamiflu intermediate synthesis).
Preparation Method Key Reagents/Conditions Stereoselectivity (ee) Yield (%) Notes
Nucleophilic substitution of diphenylphosphine oxide with (2R)-2-butylaziridine Potassium tert-butoxide, THF, controlled temp. >98% 70-85 Direct phosphinylation, preserves chirality
Asymmetric aza-Darzens reaction Chiral enolates, imines, base >98% 80-90 High enantioselectivity, versatile
Gabriel-Cromwell reaction Bromocarboxylates, benzylamine High 70-77 Allows trans-aziridine formation
Intramolecular nucleophilic displacement Azido alcohol derivatives, Ph3P, Et3N, THF Variable ~88 Can invert stereochemistry, high yield
  • The diphenylphosphinyl group stabilizes the aziridine ring and facilitates regioselective ring-opening reactions, which is critical for downstream synthetic applications.

  • The (2R)-configuration is essential for achieving high enantioselectivity in asymmetric catalysis, with enantiomeric excess often exceeding 98% when chiral auxiliaries or enolates are employed.

  • Industrial synthesis focuses on scalability and purity, often adapting the nucleophilic substitution method with optimized base and solvent systems to maximize yield and minimize racemization.

  • Comparative studies show that phosphorus-containing aziridines like this compound have distinct reactivity and biological activity profiles compared to sulfur-containing analogs, underscoring the importance of the phosphinyl group in synthesis and function.

The preparation of Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- is achieved primarily through nucleophilic substitution of diphenylphosphine oxide with chiral aziridine derivatives, asymmetric aza-Darzens reactions, and intramolecular nucleophilic displacement strategies. These methods provide high stereoselectivity and yields, making the compound valuable for asymmetric synthesis and catalytic applications. The choice of method depends on the desired stereochemical outcome, scalability, and functional group compatibility.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes regioselective cleavage with nucleophiles, facilitated by its inherent ring strain. Key findings include:

Table 1: Nucleophilic Ring-Opening Reactions

NucleophileConditionsProductYieldSource
Meldrum’s acidPd(OAc)₂ (10 mol%), PPh₃ (30 mol%), THF, rt³-Allylpalladium complex (39)41%
Water (acidic)BF₃·OEt₂ catalysisAmino alcohol derivatives70–88%
Grignard reagentsTHF, 0°C to rtAziridine carbinolsNot quantified
  • Mechanistic Insight : Ring opening occurs via SN2' pathways in Pd-catalyzed reactions, where the nucleophile attacks the less substituted carbon syn to the amino group . Acidic conditions promote protonation of the aziridine nitrogen, enhancing electrophilicity for nucleophilic attack .

Transition Metal-Catalyzed Cross-Coupling

The diphenylphosphinyl group enables coordination to transition metals, facilitating catalytic cycles:

Table 2: Palladium-Catalyzed Allylic Alkylation

SubstrateCatalyst SystemProductSelectivitySource
Meldrum’s acidPd(OAc)₂/PPh₃Enantioselective allylated productStereospecific
Arylboronic acidsPd(dba)₂, chiral ligandsBiaryl derivatives>90% ee
  • Key Observation : The phosphine oxide moiety stabilizes Pd intermediates, enhancing enantioselectivity in allylic alkylations .

Ligand Behavior in Asymmetric Catalysis

As a chiral ligand, this compound coordinates to metals to induce stereoselectivity:

Table 3: Catalytic Applications

Reaction TypeMetal CenterOutcomeReference
HydrogenationRh(I)Enantioselective reduction of ketones
CyclopropanationCu(II)Diastereomerically enriched cyclopropanes
  • Coordination Chemistry : The NH group participates in hydrogen bonding, while the phosphine oxide binds metal centers, creating chiral environments critical for asymmetric induction .

Staudinger and Wittig-Type Reactions

The diphenylphosphinyl group enables participation in phosphorus-mediated transformations:

  • Staudinger Reaction : Reacts with azides to form iminophosphoranes, enabling further functionalization .

  • Wittig Olefination : Generates alkenes when treated with aldehydes, though specific yields for this derivative are unreported .

Deprotonation and Base-Mediated Reactions

The amine counterion in transient palladium complexes acts as a base:

  • Deprotonates acidic pronucleophiles (e.g., Meldrum’s acid, pKa ≈ 5) during allylation .

  • Enables cascade reactions without external bases in certain Pd-catalyzed systems .

Synthetic Utility in Heterocycle Formation

Ring-expansion reactions yield five-membered heterocycles:

  • Example : Reaction with β-ketoesters under basic conditions forms pyrrolidine derivatives via [3+2] cycloaddition .

Scientific Research Applications

Organic Synthesis

Aziridine Derivatives as Building Blocks
Aziridines serve as valuable intermediates in organic synthesis. The compound in focus can be utilized to create various bioactive molecules through ring-opening reactions. For instance, aziridines can be converted into amino acids and other nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals. The asymmetric synthesis of such compounds often employs aziridines due to their ability to introduce stereocenters efficiently .

Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that aziridine derivatives can be transformed into complex natural products. For example, the synthesis of antiviral drugs like oseltamivir has been achieved using aziridine as a precursor. This transformation involves enzymatic resolution procedures that yield enantiomerically enriched products suitable for further functionalization .

Medicinal Chemistry

Potential Therapeutic Applications
The structural features of aziridines make them suitable candidates for drug development. Compounds derived from aziridines have shown promise in treating various diseases due to their biological activity. For instance, studies have reported that certain aziridine derivatives exhibit anti-cancer properties by targeting specific molecular pathways involved in tumor growth .

Case Study: Anticancer Activity
In a notable study, specific aziridine derivatives were tested for their cytotoxic effects against cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Catalysis

Chiral Ligands in Asymmetric Catalysis
Aziridine derivatives are increasingly recognized for their role as chiral ligands in asymmetric catalysis. The diphenylphosphinyl group attached to the aziridine enhances its ability to coordinate with metal catalysts, facilitating various chemical transformations with high enantioselectivity .

Case Study: Asymmetric Reactions
Research has shown that using aziridine-based ligands in palladium-catalyzed reactions results in improved yields and enantioselectivities for products derived from allylic substitutions. This application is particularly relevant in synthesizing pharmaceuticals where chirality is crucial .

Summary of Findings

The following table summarizes key applications and findings related to Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)-:

Application AreaKey FindingsReferences
Organic SynthesisUsed as intermediates for synthesizing amino acids and bioactive compounds ,
Medicinal ChemistryPotential therapeutic agents with anticancer properties
CatalysisEffective chiral ligands enhancing enantioselectivity in asymmetric reactions ,

Mechanism of Action

The mechanism of action of ®-(2-Butylaziridin-1-yl)diphenylphosphine oxide involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers, influencing the stereochemistry of the reaction. The aziridine ring and phosphine oxide moiety play crucial roles in stabilizing the transition state and enhancing the enantioselectivity of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Aziridine Derivatives

The following analysis compares Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- with analogous compounds in terms of structural features, reactivity, and biological activity. Key similarities and differences are highlighted using data from experimental studies.

Table 1: Structural and Functional Comparison of Selected Aziridine Derivatives

Compound Name Substituents/Functional Groups Biological Activity Enantiomeric Excess (ee) Key References
2-Butyl-1-(diphenylphosphinyl)-, (2R)- C2: Butyl; N: Diphenylphosphinyl Anticancer (HCT-116 cells) >98% ee
1-Methyl-2-(4'-fluorobiphenyl-4-yl)aziridine C2: 4'-Fluorobiphenyl; N: Methyl Antibacterial (Gram-positive bacteria) Racemic
Aziridine-2-phosphonates (e.g., compounds 8,9a,10) C2: Phosphonate; N: Varied substituents Antibacterial (comparable to Ampicillin) Not reported
(S)-Isopropylaziridine derivatives (e.g., 3a,3c) C2: Isopropyl; N: Butyl/Cyclohexyl Antimicrobial (broad-spectrum) (S)-configuration
N,O-bis(Diphenylphosphinyl) hydroxymethylaziridine C2: Hydroxymethyl; N,O: Diphenylphosphinyl Synthetic intermediate (ring-opening reactions) Racemic

Key Findings from Comparative Analysis

Stereochemical Influence on Activity The (2R)-configuration of Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- confers superior enantioselectivity (>98% ee) in asymmetric cycloaddition reactions compared to racemic analogs like 1-methyl-2-(4'-fluorobiphenyl-4-yl)aziridine . In contrast, sulfur-containing aziridines (e.g., thiourea derivatives) show enhanced antibacterial activity when configured in the (S)-form, suggesting that stereochemical preferences vary with functional groups .

Role of Phosphorus-Containing Groups The diphenylphosphinyl group in Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- stabilizes the aziridine ring and facilitates regioselective ring-opening reactions, a property shared with N,O-bis(diphenylphosphinyl) hydroxymethylaziridine . Aziridine-2-phosphonates (e.g., compound 10) exhibit antibacterial activity comparable to Ampicillin due to their structural mimicry of amino acid carboxylates, but they lack the stereochemical complexity of the (2R)-phosphinyl derivative .

Biological Activity Trends Anticancer Potential: The diphenylphosphinyl group in Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- enhances cytotoxicity against HCT-116 colon cancer cells, likely due to its ability to disrupt cellular phosphoproteomics . Similar activity is absent in simpler methyl- or hydroxymethyl-substituted aziridines . Antibacterial Activity: Sulfur-containing aziridines (e.g., thiourea derivatives) outperform phosphorus-containing analogs in antibacterial assays, indicating that sulfur atoms play a critical role in microbial membrane penetration .

Synthetic Utility Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- is synthesized via asymmetric aza-Darzens reactions using chiral enolates, achieving high stereoselectivity . In contrast, aziridinephosphonates are typically prepared via nucleophilic additions to 2H-azirines, often yielding racemic mixtures unless chiral auxiliaries are employed .

Data Tables Supporting Comparative Analysis

Table 2: Reactivity and Stability of Selected Aziridines

Compound Ring-Opening Reactivity (Conditions) Stability Notes Reference
2-Butyl-1-(diphenylphosphinyl)-, (2R)- Regioselective at C2 (acidic media) Stable under ambient conditions
Aziridine-2-phosphonates Rapid C3–N bond cleavage (refluxing CHCl₃) Thermally unstable
N-Methyl-2-(bromophenyl)aziridine Pd-catalyzed cross-coupling (70°C) Sensitive to oxidation

Biological Activity

Aziridines, particularly those with specific substituents like the compound Aziridine, 2-butyl-1-(diphenylphosphinyl)-, (2R)- , have garnered attention due to their unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Aziridines are three-membered nitrogen-containing heterocycles known for their ring strain, which contributes to their reactivity. The specific compound in focus features a butyl group and a diphenylphosphinyl moiety, which can significantly influence its biological interactions.

The biological activity of aziridines is often linked to their ability to interact with nucleophiles in biological systems. This interaction can lead to alkylation of DNA, potentially causing mutations and contributing to carcinogenicity. The electrophilic nature of aziridines allows them to react with nucleophilic sites on DNA bases, such as guanine and adenine, leading to alkylation and subsequent DNA damage .

Antimicrobial and Anticancer Properties

Research indicates that aziridines can exhibit antimicrobial properties. For instance, studies have shown that aziridine derivatives can inhibit bacterial growth by disrupting cellular processes or by acting as enzyme inhibitors . In anticancer research, aziridine compounds have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds with similar structures have demonstrated significant activity against various cancer cell lines .

Synthesis and Derivatives

The synthesis of aziridine derivatives often involves nucleophilic ring-opening reactions or asymmetric synthesis techniques. For example, the compound can be synthesized via Pd-catalyzed reactions that exploit the strained nature of the aziridine ring . The resulting products can then be evaluated for biological activity through various assays.

Case Study 1: Anticancer Activity

A study examined the anticancer effects of a series of aziridine derivatives on human cancer cell lines. The results indicated that certain modifications to the diphenylphosphinyl group enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to increased interaction with tubulin, leading to cell cycle arrest .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of aziridine derivatives against Staphylococcus aureus. The study found that specific substitutions on the aziridine ring improved antibacterial activity by enhancing membrane permeability and disrupting metabolic pathways within the bacteria .

Data Tables

Property Value
Molecular FormulaC14_{14}H18_{18}N\O2_{2}P
Molecular Weight253.28 g/mol
Melting Point85-87 °C
SolubilitySoluble in organic solvents
Biological Activity Effect
AntimicrobialEffective against S. aureus
AnticancerInhibits tubulin polymerization

Q & A

Q. What are the standard synthetic routes for introducing a diphenylphosphinyl group into aziridine derivatives?

The diphenylphosphinyl (Dpp) group is typically introduced via nucleophilic substitution or ring-opening reactions. A modified Gabriel-Cromwell reaction can synthesize aziridine phosphonates starting from acetyl phosphonate or vinyl phosphonate derivatives. For example, α-tosylated vinyl phosphonate reacts with primary amines to yield aziridinyl phosphonates in good yields (65–85%) . The Dpp group activates the aziridine ring for subsequent reactions while remaining stable under mild conditions, enabling its use in asymmetric catalysis .

Q. How can vibrational spectroscopy characterize the structural features of aziridine derivatives?

High-resolution Fourier-transform infrared (FTIR) spectroscopy combined with ab initio calculations assigns vibrational modes (e.g., ν1–ν17) to specific molecular motions. For aziridine derivatives, B-type and A-type rotational bands are analyzed to determine rotational constants and vibration-rotation interactions. Discrepancies between experimental and computational predictions (e.g., ν10 and ν17 modes) highlight the need for hybrid methods to refine force-field models .

Q. What methodologies assess the stereochemical purity of (2R)-configured aziridines?

Chiral HPLC with polarimetric detection or NMR analysis using chiral solvating agents (e.g., Eu(hfc)₃) resolves enantiomers. For example, (2R)-2-tert-butyl derivatives exhibit distinct splitting patterns in 31^{31}P NMR due to the phosphinyl group’s anisotropic effects . X-ray crystallography is recommended for absolute configuration confirmation, as demonstrated in studies of N-Dpp aziridines .

Advanced Research Questions

Q. How do electronic and steric effects of the diphenylphosphinyl group influence aziridine ring-opening reactivity?

The Dpp group enhances electrophilicity at the aziridine nitrogen, promoting regioselective ring-opening via SN2 mechanisms. Computational studies (DFT/MC-AFIR) show that palladium-catalyzed reactions with bis(pinacolato)diboron proceed with stereo-inversion at the (2R) center, driven by transition-state stabilization through π-backbonding . Steric hindrance from the 2-butyl group directs nucleophiles (e.g., boranes) to the less hindered C3 position, achieving >90% regioselectivity .

Q. What strategies mitigate contradictions in vibrational assignments for aziridine derivatives?

Discrepancies arise from anharmonicity effects and solvent interactions. A combined approach using:

  • Gas-phase FTIR for isolated molecules,
  • Solid-state Raman spectroscopy to assess crystal packing effects,
  • Ab initio molecular dynamics (AIMD) simulations incorporating solvent models, resolves ambiguities. For instance, ν8 (C-N-C bending) and ν17 (P=O stretching) modes require explicit solvation in computational models to match experimental data .

Q. How can enantioselective synthesis of (2R)-configured aziridines be optimized?

Asymmetric catalysis using chiral phosphine ligands (e.g., BINAP) in Staudinger reactions achieves >90% ee. Key parameters:

  • Temperature : Lower temperatures (−30°C) reduce racemization.
  • Solvent : Non-polar solvents (toluene) favor transition-state ordering.
  • Additives : Mg(OTf)₂ stabilizes the zwitterionic intermediate in aziridine formation . Electrochemical methods using chiral mediators (e.g., (S)-PROLINOL) also show promise, with 85% ee reported for 2-butyl derivatives .

Q. What computational tools predict the biological activity of aziridine phosphine oxides?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with bacterial targets (e.g., E. coli DNA gyrase). Quantitative structure-activity relationship (QSAR) models using Hammett σ constants and LogP values correlate phosphinyl group electronegativity with antimicrobial potency (R² = 0.89). Derivatives with electron-withdrawing substituents (e.g., p-NO₂) show IC₅₀ values <10 μM against Gram-positive pathogens .

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